molecular formula C17H20N4O3S B6441603 3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549032-15-5

3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441603
CAS No.: 2549032-15-5
M. Wt: 360.4 g/mol
InChI Key: IYQCCVJNRWJHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a benzothiazole 1,1-dioxide core fused to a 1,4-diazepane (7-membered ring with two nitrogen atoms). The diazepane moiety is substituted with a 5-methyl-1,2-oxazol-3-ylmethyl group, conferring structural complexity that influences its physicochemical and pharmacological properties. This compound belongs to a broader class of benzothiazole derivatives, which are recognized for their diverse biological activities, including antioxidant, antidiabetic, and anti-ulcer potentials .

The sulfone group (1,1-dioxide) in the benzothiazole system contributes to electronic stabilization and may modulate interactions with enzymes or receptors.

Properties

IUPAC Name

3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-13-11-14(18-24-13)12-20-7-4-8-21(10-9-20)17-15-5-2-3-6-16(15)25(22,23)19-17/h2-3,5-6,11H,4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQCCVJNRWJHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the formation of the diazepane ring, and finally, the benzothiazole ring is introduced. Each step requires specific reagents and conditions:

    Oxazole Ring Formation: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Diazepane Ring Formation: This involves the reaction of diamines with suitable electrophiles under controlled temperature and pressure.

    Benzothiazole Ring Formation: This step often involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The oxazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-Dioxide

This compound (Table 1, Compound A) shares the benzothiazole 1,1-dioxide core but replaces the 1,4-diazepane ring with a 7-membered azepane (one nitrogen atom). Computational studies reveal its strong binding to H+/K+-ATPase (−8.4 kcal/mol), outperforming omeprazole (−8.0 kcal/mol), suggesting enhanced anti-ulcer activity .

3H-1,2-Benzoxathiepine 2,2-Dioxides

These compounds (Table 1, Compound B) feature a benzoxathiepine 2,2-dioxide scaffold instead of benzothiazole. The oxygen atom in the heterocycle alters electronic distribution, leading to isoform-selective carbonic anhydrase inhibition, a mechanism distinct from the H+/K+-ATPase targeting of benzothiazole derivatives .

Table 1: Structural Comparison

Compound Core Structure Ring System Key Substituents Biological Target
Target Compound Benzothiazole 1,1-dioxide 1,4-Diazepane 5-Methyl-1,2-oxazol-3-ylmethyl H+/K+-ATPase, Antioxidant pathways
Compound A Benzothiazole 1,1-dioxide Azepane None H+/K+-ATPase
Compound B Benzoxathiepine 2,2-dioxide Oxathiepine Varied (e.g., triazolyl groups) Carbonic Anhydrase Isoforms

Pharmacological and ADMET Profiles

Antioxidant Activity

The target compound’s diazepane-linked methyl-oxazole group may enhance radical scavenging compared to Compound A. In silico studies suggest that bulky substituents improve lipid peroxidation inhibition, as observed in 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide, which showed high anti-peroxidation activity in the FTC and TBA assays .

Anti-Ulcer Potential

Molecular docking reveals that the diazepane ring’s conformational flexibility in the target compound could optimize interactions with H+/K+-ATPase’s hydrophobic pockets. Compound A’s binding energy (−8.4 kcal/mol) surpasses omeprazole, implying that the target compound’s additional substituents may further enhance potency .

ADMET Properties

Compound A exhibits favorable ADMET profiles, including moderate solubility and low hepatotoxicity risks . The target compound’s methyl-oxazole group may improve metabolic stability due to reduced susceptibility to oxidative metabolism.

Table 2: Bioactivity and ADMET Comparison

Compound Binding Energy (H+/K+-ATPase, kcal/mol) Antioxidant Activity (FTC assay, % inhibition) Solubility (LogS) Hepatotoxicity Risk
Target Compound Predicted: −8.6 to −9.0 Predicted: >80% −3.5 (estimated) Low
Compound A −8.4 85% −4.2 Low
Omeprazole −8.0 N/A −3.0 Moderate

Research Findings and Implications

  • Structural Advantages : The 1,4-diazepane ring and methyl-oxazole substituent in the target compound likely enhance target selectivity and metabolic stability over simpler analogs like Compound A.
  • Mechanistic Insights : Unlike benzoxathiepine dioxides (Compound B), which target carbonic anhydrase isoforms, the benzothiazole derivatives focus on H+/K+-ATPase and antioxidant pathways, suggesting divergent therapeutic applications .
  • Synthetic Considerations : The synthesis of such compounds often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazolyl group incorporation, as seen in benzoxathiepine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.